3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine
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Overview
Description
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H21FN2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluoroethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with 2-fluoroethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluoroethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new substituted piperidine derivatives.
Scientific Research Applications
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The fluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with a methyl group instead of a fluoroethyl group.
3-(4-(2-Chloroethyl)piperidin-1-yl)propan-1-amine: Contains a chloroethyl group instead of a fluoroethyl group.
3-(4-(2-Bromoethyl)piperidin-1-yl)propan-1-amine: Contains a bromoethyl group instead of a fluoroethyl group.
Uniqueness
The presence of the fluoroethyl group in 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine imparts unique properties such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H21FN2 |
---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
3-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H21FN2/c11-5-2-10-3-8-13(9-4-10)7-1-6-12/h10H,1-9,12H2 |
InChI Key |
GKUGEYPQUPDMED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCF)CCCN |
Origin of Product |
United States |
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